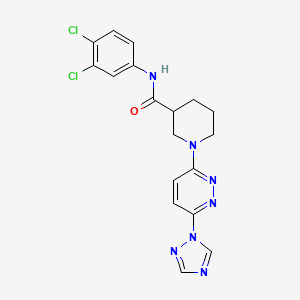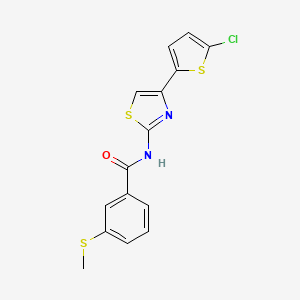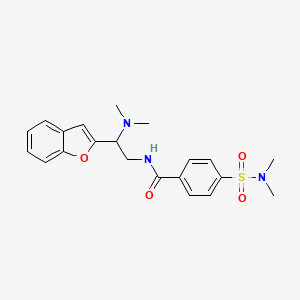
(4-Chlorophenyl)(4-(2,3-dichlorophenyl)-1H-pyrrol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-Chlorophenyl)(4-(2,3-dichlorophenyl)-1H-pyrrol-3-yl)methanone" is a pyrrole derivative that is not directly described in the provided papers. However, similar compounds with chlorophenyl and pyrrole components have been synthesized and studied, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-component coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This suggests that the synthesis of the compound might also involve a similar strategy, potentially utilizing catalysts to facilitate the coupling of chlorophenyl and dichlorophenyl with a pyrrole moiety.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is typically confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms and the geometry of the molecule. For example, the crystal structure of a related compound revealed the presence of intermolecular hydrogen bonds and halogen interactions, which could also be expected in the compound of interest .
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be influenced by the presence of substituents on the aromatic rings. The papers provided do not detail specific chemical reactions for the compound , but studies on similar compounds have shown that they can participate in reactions typical of aromatic and heteroaromatic systems, such as substitution reactions . The presence of chloro substituents might make the compound more reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be predicted using computational methods such as density functional theory (DFT) . These studies can provide information on the spectral and geometrical data, as well as the electrostatic potential surfaces of the compound. For example, the electrochemical study of a related compound showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The thermal properties of these compounds can also be studied using thermogravimetric analysis, which provides insights into their stability at different temperatures .
科学的研究の応用
Molecular Structure and Spectroscopic Studies
- Molecular Structure and Antimicrobial Activity: A study on a similar compound, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridin-4-yl) methanone, revealed insights into its molecular structure, spectroscopic properties, and antimicrobial activity. The study utilized Density Functional Theory (DFT) analysis and experimental methods to compare theoretical and experimental values. Molecular docking simulations showed antimicrobial effects, hinting at potential applications in antimicrobial research (Sivakumar et al., 2021).
Synthesis and Chemical Properties
One-pot Synthesis Using Nanocatalysts
Research demonstrated the synthesis of highly substituted pyrroles, including those similar to (4-Chlorophenyl)(4-(2,3-dichlorophenyl)-1H-pyrrol-3-yl)methanone, using nano copper oxide as an effective heterogeneous nanocatalyst. This method offered excellent yields and was environmentally friendly, indicating potential for efficient synthesis in laboratory settings (Saeidian et al., 2013).
Efficient Synthetic Procedures
A synthetic procedure for a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, was developed, highlighting economical methods for synthesizing pyrrole derivatives. This study indicates the potential for developing cost-effective synthesis methods for related compounds (Kaur & Kumar, 2018).
Biological and Medicinal Applications
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including those structurally similar to the target compound, have been synthesized and shown to possess significant antimicrobial and anticancer activities. These findings suggest that compounds within this class could have potential applications in developing new therapeutic agents (Hafez et al., 2016).
Corrosion Inhibition and Material Science
A penta-substituted pyrrole derivative structurally related to the compound was synthesized and studied for its corrosion inhibition properties on steel surfaces. This suggests potential applications in material science, particularly in corrosion prevention (Louroubi et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(4-chlorophenyl)-[4-(2,3-dichlorophenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c18-11-6-4-10(5-7-11)17(22)14-9-21-8-13(14)12-2-1-3-15(19)16(12)20/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDBAALBJOVCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)
![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)



![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)